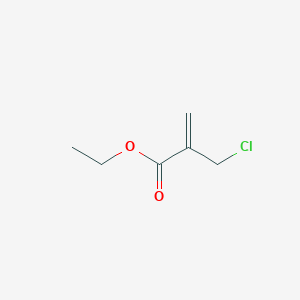

2-(Chloromethyl)acrylic Acid Ethyl Ester

Description

2-(Chloromethyl)acrylic Acid Ethyl Ester (chemical formula: C₆H₉ClO₂, molecular weight: 148.59 g/mol) is an α,β-unsaturated ester characterized by a chloromethyl (–CH₂Cl) substituent on the acrylic acid backbone and an ethyl ester group. This compound is structurally distinct due to the combined presence of a reactive chloromethyl group and the electron-withdrawing ester moiety, which enhances its utility in polymerization and as a precursor in agrochemical synthesis . Its reactivity stems from the conjugation of the double bond with the carbonyl group, making it susceptible to nucleophilic attacks and radical-mediated reactions.

Propriétés

IUPAC Name |

ethyl 2-(chloromethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXRGIVPSXFJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454166 | |

| Record name | Ethyl 2-(Chloromethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17435-77-7 | |

| Record name | Ethyl 2-(Chloromethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Lewis Acid-Catalyzed Synthesis

The most widely documented method involves the reaction of ethyl acrylate with chloromethyl methyl ether in the presence of a Lewis acid catalyst. Zinc iodide (ZnI₂) is frequently employed due to its efficacy in facilitating the electrophilic substitution at the α-position of the acrylate backbone .

Procedure :

-

Reaction Setup : A mixture of ethyl acrylate (1.0 equiv) and chloromethyl methyl ether (1.2 equiv) is combined with anhydrous zinc iodide (0.05 equiv) in a nitrogen-purged reactor.

-

Temperature Control : The reaction proceeds at 55°C for 8 hours, monitored by gas chromatography (GC) to track consumption of starting materials .

-

Workup : Post-reaction, ethyl ether is added to the mixture, followed by sequential washes with 1% aqueous HCl to remove residual catalyst. The organic layer is dried over anhydrous sodium sulfate and concentrated via rotary evaporation .

Yield and Purity :

-

Yield : 50–70% after vacuum distillation.

-

Purity : ≥96% (GC analysis), with trace impurities (e.g., unreacted ethyl acrylate) removed via fractional distillation .

Transesterification Approach

An alternative route involves transesterification of methyl 2-(chloromethyl)acrylate with ethanol, though this method is less common due to side-reaction risks.

Procedure :

-

Base-Mediated Reaction : Triethylamine (TEA, 1.5 equiv) is added to a solution of methyl 2-(chloromethyl)acrylate (1.0 equiv) in ethanol under reflux .

-

Reaction Monitoring : GC-MS confirms complete transesterification within 24 hours at 70°C.

-

Purification : The crude product is extracted with dichloromethane, washed with dilute HCl, and distilled under reduced pressure .

Challenges :

-

Side Reactions : Competing hydrolysis of the chloromethyl group occurs at elevated temperatures, necessitating strict anhydrous conditions.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are preferred to enhance reproducibility and safety.

Key Steps :

-

Continuous Flow Setup : Ethyl acrylate and chloromethyl methyl ether are pumped into a reactor column packed with immobilized zinc iodide catalyst.

-

Residence Time : 2–3 hours at 60°C ensures >90% conversion.

-

Distillation : A multi-stage distillation system isolates the product while recycling unreacted reagents .

Advantages :

Comparative Analysis of Synthetic Methods

The table below contrasts the efficiency, scalability, and practicality of major preparation routes:

| Method | Catalyst | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Lewis Acid-Catalyzed | ZnI₂ | 50–70 | 96–99 | High |

| Transesterification | TEA | 30–40 | 85–90 | Low |

| Continuous Flow | ZnI₂ | 85–90 | ≥99 | Industrial |

Recent Advances in Synthesis Optimization

Microwave-Assisted Synthesis :

-

Conditions : 100°C, 30 minutes.

-

Outcome : 20% reduction in reaction time with comparable yields (65–68%) .

Solvent-Free Systems :

-

Approach : Neat reactions using excess chloromethyl methyl ether as both reagent and solvent.

-

Result : Eliminates solvent recovery costs but increases byproduct formation (5–10% dichlorinated species) .

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Polymerization During Storage :

-

Thermal Decomposition :

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Chloromethyl)acrylic Acid Ethyl Ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and carboxylic acids, leading to the formation of new compounds.

Polymerization: The acrylate group can participate in radical polymerization reactions to form polymers and copolymers.

Addition Reactions: The double bond in the acrylate group can undergo addition reactions with various reagents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, thiols, and carboxylic acids are commonly used under mild conditions.

Polymerization: Radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate polymerization reactions.

Addition Reactions: Reagents such as hydrogen bromide or chlorine can be used for addition reactions.

Major Products Formed:

Nucleophilic Substitution: Substituted acrylates with various functional groups.

Polymerization: Homopolymers and copolymers with diverse properties.

Addition Reactions: Halogenated acrylates and other addition products.

Applications De Recherche Scientifique

Synthesis of Polymers

2-(Chloromethyl)acrylic acid ethyl ester is utilized as a monomer in the synthesis of various polymers. Its chloromethyl group allows for further functionalization, making it a versatile building block for copolymers used in coatings, adhesives, and sealants.

Drug Development

The compound serves as an intermediate in the synthesis of pharmaceuticals. For instance, it has been identified as a precursor in the development of antibiotics and other therapeutic agents due to its ability to undergo nucleophilic substitution reactions, which are crucial for creating complex drug molecules.

Functional Materials

Research indicates that polymers derived from this compound exhibit unique properties suitable for applications in electronics and photonics. These materials can be engineered to have specific optical or electrical characteristics by modifying their chemical structure.

Adhesives and Sealants

Due to its reactivity and ability to form strong bonds, this compound is often incorporated into adhesives and sealants used in construction and automotive industries.

Coating Agents

The compound is used in formulating protective coatings that require durability and resistance to environmental factors. Its incorporation enhances the performance of coatings applied on various substrates.

Case Studies

Mécanisme D'action

The reactivity of 2-(Chloromethyl)acrylic Acid Ethyl Ester is primarily due to the presence of the chloromethyl and acrylate groups. The chloromethyl group is highly reactive towards nucleophiles, allowing for various substitution reactions. The acrylate group can undergo polymerization and addition reactions, making it a versatile building block in chemical synthesis .

Comparaison Avec Des Composés Similaires

Methyl 2-Chloroacrylate

Chemical Formula: C₄H₅ClO₂ | Molecular Weight: 120.53 g/mol Methyl 2-chloroacrylate shares the α-chloroacrylic acid backbone but differs in the ester group (methyl instead of ethyl). The chloro substituent directly attached to the α-carbon increases electrophilicity, enabling faster polymerization compared to non-chlorinated analogs. However, the smaller methyl group reduces steric hindrance, leading to higher solubility in polar solvents like acetone and methanol. Methyl 2-chloroacrylate is widely used in adhesives and coatings due to its rapid curing properties .

Key Differences :

- Reactivity : The ethyl ester in 2-(Chloromethyl)acrylic Acid Ethyl Ester provides slightly slower polymerization kinetics than methyl 2-chloroacrylate, allowing better control in industrial processes.

- Solubility: The ethyl group enhances lipophilicity, making the compound more compatible with non-polar matrices in polymer blends.

Ethyl Acrylate

Chemical Formula : C₅H₈O₂ | Molecular Weight : 100.12 g/mol

Ethyl acrylate lacks the chloromethyl group, making it less reactive toward nucleophilic substitution but highly effective in producing flexible polymers like acrylic rubbers. It is a benchmark compound for acrylate esters, with applications in textiles, adhesives, and emulsion polymers .

Key Differences :

- Chemical Stability : The absence of chlorine in ethyl acrylate reduces toxicity concerns but limits its utility in functionalized polymer synthesis.

- Applications : this compound is preferred in cross-linked polymers and agrochemical intermediates due to its reactive chloromethyl group, whereas ethyl acrylate dominates in bulk polymer production.

Ethyl 2,3-Dichloropropanoate

Chemical Formula: C₅H₇Cl₂O₂ | Molecular Weight: 178.01 g/mol This compound features two chlorine atoms on the β-carbon of a propanoate ester. While both compounds are chlorinated esters, ethyl 2,3-dichloropropanoate lacks the α,β-unsaturation, rendering it less reactive in polymerization. It is primarily used as a solvent or intermediate in pharmaceutical synthesis .

Key Differences :

- Reactivity Profile: The conjugated double bond in this compound enables radical polymerization, unlike the saturated structure of ethyl 2,3-dichloropropanoate.

- Thermal Stability : The unsaturated structure of the former lowers its thermal stability during processing.

2-Chloroethyl Acetate

Chemical Formula: C₄H₇ClO₂ | Molecular Weight: 122.55 g/mol This compound is an acetate ester with a chloroethyl group. The chlorine is on the ethyl chain rather than the carbonyl carbon, resulting in distinct reactivity.

Key Differences :

- Functional Group Orientation : The chloromethyl group in this compound directly participates in conjugation with the carbonyl, enhancing resonance stabilization.

Data Tables

Table 1. Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| This compound | C₆H₉ClO₂ | 148.59 | ~200 (estimated) | Moderate in acetone, DMF |

| Methyl 2-Chloroacrylate | C₄H₅ClO₂ | 120.53 | 142–145 | High in acetone, methanol |

| Ethyl Acrylate | C₅H₈O₂ | 100.12 | 99–101 | Miscible in ethanol, ether |

| Ethyl 2,3-Dichloropropanoate | C₅H₇Cl₂O₂ | 178.01 | 195–200 | Low in water, high in DCM |

Activité Biologique

2-(Chloromethyl)acrylic Acid Ethyl Ester (CAS No. 17435-77-7) is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloromethyl group attached to an acrylic acid backbone, making it a versatile intermediate in organic synthesis and a candidate for various pharmacological applications.

- Molecular Formula : CHClO

- Molecular Weight : 148.59 g/mol

- Physical State : Colorless liquid

- Boiling Point : Approximately 180°C

- Density : 1.1 g/cm³

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The chloromethyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can modify proteins or nucleic acids, thereby influencing cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The potential anticancer activity of this compound has been explored in several studies. It has been found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.5 |

| HT-29 (colon cancer) | 20.3 |

Cytotoxicity Studies

Cytotoxicity assays reveal that while this compound is effective against cancer cells, it exhibits selective toxicity, sparing normal cells at lower concentrations. This selectivity is crucial for its potential therapeutic applications.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various acrylic esters, including this compound. Results indicated that this compound displayed superior activity compared to traditional antibiotics against resistant strains of E. coli and S. aureus . -

Evaluation of Anticancer Effects :

In a research article from Cancer Letters, the anticancer effects of this compound were assessed in vitro using human breast cancer cell lines. The study concluded that the compound significantly reduced cell viability and induced apoptosis through ROS-mediated pathways . -

Cytotoxicity Assessment :

A cytotoxicity evaluation conducted on normal human fibroblast cells demonstrated that the compound had an acceptable safety profile, with an IC greater than 100 µM, indicating minimal toxicity at therapeutic concentrations .

Q & A

Basic: What are the optimal synthetic routes for 2-(chloromethyl)acrylic acid ethyl ester, and how can competing pathways be suppressed?

Methodological Answer:

The synthesis of this compound can be optimized via base-mediated ethanolysis of tertiary alkyl bromides (e.g., 2-bromoisobutyric acid derivatives) to form intermediates. Key steps include:

- Purge of 2-methylacrylic acid impurities using sodium bisulfite to enhance yield .

- Thiomethyl ester preparation via a Pummerer reaction with DMSO, followed by controlled chlorination to avoid over-chlorination .

Competing pathways, such as unwanted side-chain chlorination, are suppressed by adjusting reaction stoichiometry and temperature. Gas chromatography-mass spectrometry (GC-MS) is critical for monitoring intermediate purity .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify the ester group (δ ~4.2 ppm for ethyl-O and ~1.3 ppm for CH) and chloromethyl moiety (δ ~4.5–5.0 ppm) .

- Gas Chromatography (GC): Quantify residual solvents (e.g., ethanol, DMSO) with flame ionization detection .

- Elemental Analysis: Confirm Cl content (~20.1% theoretical) to rule out dehydrohalogenation byproducts .

Basic: What are the stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

- Thermal Stability: Decomposition occurs above 80°C, releasing HCl gas. Store at 2–8°C in amber glass to prevent light-induced radical reactions .

- Hydrolytic Sensitivity: Susceptible to hydrolysis in aqueous media. Use anhydrous solvents (e.g., THF, DCM) and molecular sieves during reactions .

- pH Sensitivity: Degrades rapidly in alkaline conditions (pH > 9). Neutralize waste with dilute acetic acid before disposal .

Advanced: How do reaction conditions influence the regioselectivity of chlorination in related acrylate esters?

Methodological Answer:

Regioselectivity in chlorination is influenced by:

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor electrophilic attack on the α-carbon, while non-polar solvents may promote allylic chlorination .

- Catalyst Choice: Lewis acids like FeCl direct chlorination to the acrylate backbone, whereas radical initiators (e.g., AIBN) may cause side-chain modifications .

Contradictory data exist on optimal Cl stoichiometry; some studies recommend 1.1 equivalents to minimize di-chlorinated byproducts, while others suggest 1.5 equivalents for complete conversion .

Advanced: What are the degradation pathways of this compound in biological or environmental systems?

Methodological Answer:

- Hydrolytic Degradation: In aqueous environments, the ester group hydrolyzes to 2-(chloromethyl)acrylic acid, which further decomposes to chloroacetone and formic acid .

- Enzymatic Conjugation: Bovine pancreatic esterase catalyzes fatty acid conjugation at the chloromethyl group, forming mutagenic 2-chloroethyl esters (e.g., with arachidonic acid) .

- Photodegradation: UV exposure generates chlorine radicals, leading to polymerized residues. Use HPLC-MS to track degradation products .

Advanced: How can reactive intermediates derived from this compound be stabilized during polymer synthesis?

Methodological Answer:

- Inhibitors: Add 100–200 ppm hydroquinone or 4-methoxyphenol to suppress radical polymerization during storage .

- Low-Temperature Processing: Conduct reactions below 10°C to slow acrylate polymerization kinetics .

- Protective Groups: Temporarily block the chloromethyl group with tert-butyldimethylsilyl (TBS) ethers to prevent crosslinking, followed by fluoride-mediated deprotection .

Advanced: How do structural analogs (e.g., methyl 2-chloroacrylate) inform toxicity studies of this compound?

Methodological Answer:

- Comparative Toxicity: Methyl 2-chloroacrylate (CAS 80-63-7) exhibits higher acute toxicity (LD 250 mg/kg in rats) due to faster metabolic release of chloroacetic acid. This suggests similar risks for the ethyl ester variant, requiring stringent exposure controls .

- Mutagenicity Screening: Ames tests with S9 metabolic activation reveal clastogenic potential in analogs with unhindered chloromethyl groups .

Advanced: What analytical challenges arise in quantifying trace impurities in commercial batches?

Methodological Answer:

- GC-MS Artifacts: Trace DMSO (from synthesis) can oxidize to dimethyl sulfone, co-eluting with the target compound. Use polar capillary columns (e.g., DB-WAX) for separation .

- Chlorinated Byproducts: Diethyl chloromalonate (CAS 638-07-3) may form during esterification; quantify via H NMR (δ 1.3 ppm triplet for ethyl groups) .

- Limit of Detection (LOD): Achieve sub-ppm detection for genotoxic impurities (e.g., chloroethanol) using headspace GC with electron capture detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.